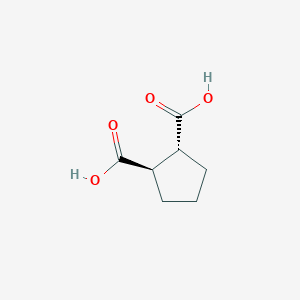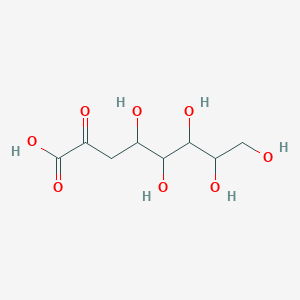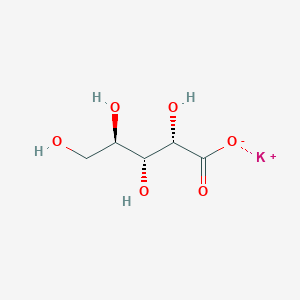
Ácido trans-ciclopentano-1,2-dicarboxílico
Descripción general
Descripción
Trans-Cyclopentane-1,2-dicarboxylic acid (trans-CPDCA) is a dicarboxylic acid with a cyclopentane ring structure. It is a versatile chemical compound with a wide range of applications in the scientific research and industrial sectors. Trans-CPDCA is a colorless, odorless and water-soluble acid with a melting point of 97.5°C. It is a stable compound that is used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an intermediate in the production of drugs and other chemicals.
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos
Ácido trans-ciclopentano-1,2-dicarboxílico: es un intermedio valioso en la síntesis orgánica. Su estructura es fundamental para la construcción de moléculas orgánicas complejas. Por ejemplo, se puede utilizar para sintetizar derivados de ciclopen-tano, que son frecuentes en productos naturales y productos farmacéuticos. El proceso de síntesis a menudo implica modificaciones de los grupos ácidos carboxílicos para producir ésteres, amidas u otros derivados que sirven como intermedios clave en posteriores transformaciones químicas .
Investigación farmacéutica
En la investigación farmacéutica, el ácido trans-ciclopentano-1,2-dicarboxílico sirve como bloque de construcción para el desarrollo de fármacos. Es particularmente útil en la síntesis de fármacos de molécula pequeña debido a su anillo rígido de ciclopen-tano, que puede conferir propiedades farmacocinéticas deseables al compuesto farma-céutico final. Los investigadores han explorado su uso en la creación de compuestos novedosos con potenciales efectos terapéuticos contra diversas enfermedades .
Ciencia de materiales
La estructura única del compuesto lo hace adecuado para desarrollar nuevos materiales. En la ciencia de materiales, se puede utilizar para crear polímeros con propiedades mecánicas específicas. Por ejemplo, incorporar ácido trans-ciclopentano-1,2-dicarboxílico en la columna vertebral de un polímero puede mejorar la durabilidad del material y su resistencia a la degradación química, lo que lo hace ideal para aplicaciones especializadas .
Catálisis
This compound: puede actuar como ligando en sistemas catalíticos. Su capacidad de coordinarse con los metales lo convierte en un candidato para el desarrollo de nuevos catalizadores que pueden facilitar una variedad de reacciones químicas, incluidas las síntesis asimétricas, que son cruciales para producir sustancias enantioméricamente puras en la industria farmacéutica .
Química ambiental
En la química ambiental, el ácido trans-ciclopentano-1,2-dicarboxílico podría utilizarse para estudiar los procesos de degradación. Su estabilidad en diferentes condiciones ambientales puede proporcionar información sobre la persistencia y la descomposición de los compuestos cicloalifáticos en la naturaleza, lo cual es importante para evaluar el impacto ambiental de los contaminantes químicos .
Química analítica
Este compuesto también es relevante en la química analítica, donde se puede utilizar como material estándar o de referencia en análisis cromatográficos. Sus propiedades bien definidas permiten una calibración precisa de los instrumentos y ayudan en la cuantificación de compuestos similares en mezclas complejas .
Agroquímica
En el campo de la agroquímica, el ácido trans-ciclopentano-1,2-dicarboxílico podría explorarse para la síntesis de agroquímicos. Su rigidez estructural y reactividad pueden conducir al desarrollo de nuevos pesticidas o herbicidas con mayor eficacia y menor impacto ambiental .
Industria del sabor y la fragancia
Por último, no se debe pasar por alto el potencial del compuesto en la industria del sabor y la fragancia. Los derivados del ácido trans-ciclopentano-1,2-dicarboxílico se pueden utilizar para sintetizar compuestos con propiedades olfativas específicas, contribuyendo a la creación de nuevos aromas y sabores .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of trans-Cyclopentane-1,2-dicarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their interaction with biological targets.
Propiedades
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of trans-1,2-cyclopentanedicarboxylic acid?
A1: trans-1,2-Cyclopentanedicarboxylic acid has been identified as a succinic acid analog that can influence cell membrane permeability. [, , ] This property makes it a valuable tool in studying cellular metabolism and transport mechanisms. For instance, research has shown its effect on the metabolism of Brucella abortus, where it alters the permeability of the cell membrane, impacting the bacteria's ability to utilize certain substrates. []
Q2: How does trans-1,2-cyclopentanedicarboxylic acid interact with metal ions?
A2: trans-1,2-Cyclopentanedicarboxylic acid can act as a ligand, forming coordination complexes with metal ions. In a study involving a nickel(II) tetraaza macrocyclic complex, trans-1,2-cyclopentanedicarboxylic acid coordinated through its carboxylate groups, creating a one-dimensional hydrogen-bonded infinite chain structure. [] This interaction highlights the potential of this compound in designing metal-organic frameworks and exploring its applications in materials science.
Q3: What are the physicochemical properties of trans-1,2-cyclopentanedicarboxylic acid?
A3: While specific spectroscopic data is not provided in the provided abstracts, trans-1,2-cyclopentanedicarboxylic acid, being a dicarboxylic acid, will exhibit characteristic acidic properties. [] Its electrolytic dissociation behavior in solution is influenced by the two carboxyl groups and their relative positions on the cyclopentane ring. [] Further investigation into its spectroscopic properties, such as IR, NMR, and mass spectrometry, would provide a more comprehensive understanding of its structural features.
Q4: Are there any analytical methods to study the behavior of trans-1,2-cyclopentanedicarboxylic acid?
A4: Yes, the electrolytic dissociation of trans-1,2-cyclopentanedicarboxylic acid can be analyzed using a specific method developed for weak multibasic organic acids. [] This method allows researchers to study the complex equilibria involved in the dissociation process and determine relevant dissociation constants. This information is crucial for understanding the compound's behavior in different pH environments and its interactions with other molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)





![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)





